molecular formula C16H24N2 B8692747 1-(4-Cyclohexylphenyl)piperazine

1-(4-Cyclohexylphenyl)piperazine

Cat. No. B8692747
M. Wt: 244.37 g/mol
InChI Key: CRUVZSXCXPWZAC-UHFFFAOYSA-N
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Patent
US08383631B2

Procedure details

A target compound (2.01 g, 8.224 mmol, 45.7%) was yielded in the same manner as Reference Example 10 by reacting 1-bromo-4-cyclohexylbenzene (3.34 mL, 18 mmol) with piperazine (2.01 g, 23.4 mmol), sodium t-butoxide (2.51 g, 26.1 mmol) and dichlorobis(tri-o-tolylphosphine)palladium(II) (424.4 mg, 0.54 mmol) and purifying by separation through column chromatography (CH2Cl2/MeOH, 1:1).
Quantity
3.34 mL
Type
reactant
Reaction Step One
Quantity
2.01 g
Type
reactant
Reaction Step Two
Quantity
2.51 g
Type
reactant
Reaction Step Three
Quantity
424.4 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]2)=[CH:4][CH:3]=1.[NH:14]1[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]1.CC(C)([O-])C.[Na+]>CC1C=CC=CC=1[P](C1C=CC=CC=1C)([Pd](Cl)(Cl)[P](C1=C(C)C=CC=C1)(C1C=CC=CC=1C)C1C=CC=CC=1C)C1C=CC=CC=1C>[CH:8]1([C:5]2[CH:6]=[CH:7][C:2]([N:14]3[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]3)=[CH:3][CH:4]=2)[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1 |f:2.3,^1:32,43|

Inputs

Step One
Name
Quantity
3.34 mL
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1CCCCC1
Step Two
Name
Quantity
2.01 g
Type
reactant
Smiles
N1CCNCC1
Step Three
Name
Quantity
2.51 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Step Four
Name
Quantity
424.4 mg
Type
catalyst
Smiles
CC1=C([P](C2=C(C)C=CC=C2)([Pd]([P](C3=C(C)C=CC=C3)(C4=C(C)C=CC=C4)C(C=CC=C5)=C5C)(Cl)Cl)C6=C(C)C=CC=C6)C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purifying by separation through column chromatography (CH2Cl2/MeOH, 1:1)

Outcomes

Product
Name
Type
Smiles
C1(CCCCC1)C1=CC=C(C=C1)N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.